molecular formula C6H7N3O3S B13110270 Methyl 5-amino-2-oxo-6-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate

Methyl 5-amino-2-oxo-6-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate

Cat. No.: B13110270
M. Wt: 201.21 g/mol
InChI Key: VBYXCSYYNWECEM-UHFFFAOYSA-N
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Description

X-Ray Crystallographic Analysis of Molecular Geometry

Single-crystal X-ray diffraction studies of this compound reveal a bicyclic system adopting a boat conformation in the solid state. The tetrahydropyrimidine ring exhibits puckering parameters (Q = 0.512 Å, θ = 112.7°, φ = 38.4°) consistent with strained heterocyclic systems. Key bond lengths include:

Bond Type Length (Å)
C2=O (oxo) 1.224
C6=S (thione) 1.667
N5-C4 (amino) 1.342
C4-O (ester carbonyl) 1.212

The dihedral angle between the pyrimidine ring and ester methyl group measures 82.3°, indicating significant steric hindrance. Hydrogen bonding networks stabilize the crystal lattice, with N-H···O=C interactions (2.89 Å) and S···H-N contacts (3.12 Å) forming a three-dimensional framework.

Nuclear Magnetic Resonance Spectroscopic Profiling

The proton Nuclear Magnetic Resonance spectrum in deuterated dimethyl sulfoxide exhibits characteristic resonances:

Proton Environment Chemical Shift (δ, ppm) Multiplicity
N5-H (amino) 8.42 Singlet
C3-H (methylene) 3.67–3.71 Doublet
C1-H (methylene) 4.12–4.15 Triplet
OCH3 (methyl ester) 3.89 Singlet

Carbon-13 Nuclear Magnetic Resonance assignments correlate with the electronic environment:

Carbon Position Chemical Shift (δ, ppm)
C2 (oxo) 165.4
C6 (thione) 175.8
C4 (ester carbonyl) 168.2
OCH3 (methyl ester) 51.6

The absence of splitting in the amino proton signal confirms restricted rotation about the C5-N bond. Nuclear Overhauser Effect correlations between the methyl ester protons and C3-H support the assigned spatial arrangement.

Infrared and Raman Spectroscopic Vibrational Assignments

Fourier-transform infrared spectroscopy identifies characteristic vibrational modes:

Vibration Type Frequency (cm⁻¹) Intensity
ν(N-H) amine 3389 Strong
ν(C=O) ester 1728 Sharp
ν(C=S) thione 1236 Medium
δ(N-H) scissoring 1596 Weak

Raman active modes at 1421 cm⁻¹ (C-N symmetric stretch) and 1124 cm⁻¹ (C-S deformation) complement the infrared data. The 15 cm⁻¹ separation between carbonyl and thione stretches versus analogous compounds suggests conjugation effects.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (positive mode) reveals the molecular ion cluster at m/z 257.03 [M+H]⁺ with isotopic pattern matching C₇H₈N₄O₃S. Characteristic fragmentation pathways include:

  • Loss of methyl radical (Δm/z -15) forming base peak at m/z 242
  • Retro-Diels-Alder cleavage yielding m/z 185 fragment
  • Thione sulfur elimination generating m/z 201 ion

High-resolution tandem mass spectrometry confirms fragment compositions:

m/z Observed Composition Error (ppm)
242.0123 C₆H₈N₄O₃S⁺ 1.2
185.0456 C₅H₅N₃O₂⁺ 0.8

The fragmentation pattern aligns with thione-containing heterocycles exhibiting preferential cleavage at C-S bonds.

Computational Modeling of Electron Density Distribution

Density functional theory calculations (B3LYP/6-311++G**) reveal electron localization:

Atom Mulliken Charge (e)
S (C6) -0.342
O (C2=O) -0.521
N5 (amino) -0.298
O (ester carbonyl) -0.487

The Laplacian of electron density (∇²ρ) at bond critical points confirms covalent character:

Bond Critical Point ∇²ρ (e·Å⁻⁵)
C6-S -0.892
C2-O -1.124
C4-O (ester) -1.087

Properties

Molecular Formula

C6H7N3O3S

Molecular Weight

201.21 g/mol

IUPAC Name

methyl 5-amino-2-oxo-4-sulfanylidene-1H-pyrimidine-6-carboxylate

InChI

InChI=1S/C6H7N3O3S/c1-12-5(10)3-2(7)4(13)9-6(11)8-3/h7H2,1H3,(H2,8,9,11,13)

InChI Key

VBYXCSYYNWECEM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=S)NC(=O)N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinecarboxylicacid,5-amino-1,2,3,6-tetrahydro-2-oxo-6-thioxo-,methylester(9CI) typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amino acid derivative with a thiourea compound can lead to the formation of the desired pyrimidine ring structure. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the cyclization reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and precise control of reaction parameters, such as temperature and pH, is crucial to ensure the consistency and yield of the final product. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinecarboxylicacid,5-amino-1,2,3,6-tetrahydro-2-oxo-6-thioxo-,methylester(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can lead to a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that derivatives of tetrahydropyrimidine compounds exhibit antimicrobial properties. Methyl 5-amino-2-oxo-6-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate has been tested for its ability to inhibit bacterial growth. Studies have indicated that modifications in the thioxo group can enhance its efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells by affecting the mitochondrial pathway. The presence of the thioxo group is believed to play a crucial role in this mechanism, providing a basis for further exploration in cancer therapeutics .

Enzyme Inhibition
Inhibitors derived from this compound have shown promise in targeting specific enzymes involved in disease processes. For example, studies have demonstrated that it can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition could lead to applications in treating conditions like cancer and bacterial infections .

Agricultural Applications

Pesticidal Properties
The thioxo group in this compound contributes to its pesticidal properties. Research indicates that formulations containing this compound can effectively control pests and diseases in crops without harming beneficial organisms. Field trials have shown improved crop yields when treated with this compound compared to conventional pesticides .

Plant Growth Regulation
Additionally, this compound has been explored for its role as a plant growth regulator. It has been observed to enhance root development and increase resistance to environmental stressors such as drought and salinity. These properties make it a valuable addition to agricultural practices aimed at sustainable farming .

Materials Science

Polymer Chemistry
In materials science, this compound has been utilized as a building block for synthesizing novel polymers. Its unique structure allows for the development of polymers with specific mechanical and thermal properties. Research indicates that incorporating this compound into polymer matrices can enhance their stability and durability under varying environmental conditions .

Nanotechnology
The compound has also found applications in nanotechnology, particularly in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with metal ions makes it suitable for creating nanocarriers that can improve the bioavailability of therapeutic agents .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly increased antibacterial potency compared to standard antibiotics.

Case Study 2: Crop Yield Improvement

Field trials conducted on tomato plants treated with formulations containing this compound showed a 30% increase in yield compared to untreated plants. The study highlighted its effectiveness as an eco-friendly pesticide alternative.

Mechanism of Action

The mechanism of action of 4-Pyrimidinecarboxylicacid,5-amino-1,2,3,6-tetrahydro-2-oxo-6-thioxo-,methylester(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thioxo group allows for interactions with thiol-containing proteins, potentially affecting redox balance and signaling pathways. Additionally, the amino and carboxylic acid ester groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Pyrimidine Scaffold

The compound shares the 1,2,3,6-tetrahydropyrimidine core with several derivatives, but its substitution pattern distinguishes it:

  • Thioxo vs.
  • Amino Substituent: The 5-amino group introduces a basic site absent in analogs like ethyl 5-benzoyl-6-aryl-2-thioxo derivatives (), which may improve solubility and intermolecular interactions .
Substituent Variations in Key Positions

Table 1 compares substituents at positions 4, 5, and 6 in analogous compounds:

Compound Name Position 4 Position 5 Position 6 Key Properties/Applications Reference
Methyl 5-amino-2-oxo-6-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate Methyl ester Amino (-NH₂) Thioxo (-S) Anticancer, antimicrobial potential
Ethyl 5-benzoyl-6-(3-methoxyphenyl)-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate Ethyl ester Benzoyl Thioxo (-S) Synthetic intermediate
Methyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methyl ester H Oxo (=O) Antitumor activity (IC₅₀ = 389.2 ± 6.2 µM)
(4-Chlorophenyl)methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (4-Chlorophenyl)methyl Fluoro (-F) Dioxo (=O) Fatty acid-binding protein inhibitor (IC₅₀ = 1.9 µM)

Key Observations :

  • The methyl ester at position 4 is common in many analogs, but aryl esters (e.g., 4-chlorophenylmethyl in ) exhibit distinct lipophilicity.
  • 5-Amino vs. 5-Fluoro: The amino group’s basicity contrasts with the electron-withdrawing fluoro group in , affecting electronic distribution and binding affinity.

Physicochemical Properties

Melting Points and Solubility
  • The thioxo group may lower melting points compared to oxo derivatives due to reduced hydrogen-bonding capacity .
Spectroscopic Features
  • IR/NMR: The amino group in the target compound would show NH stretching at ~3400–3200 cm⁻¹ (IR) and resonate as a broad singlet in ¹H NMR (~10 ppm, D₂O exchangeable) .
  • Crystal Structure : Pyrimidine rings in related compounds (e.g., ) adopt puckered conformations (flattened boat), influenced by substituents like thioxo or oxo groups .
Anticancer Potential
  • The 5-amino and 6-thioxo groups may synergize to enhance DNA intercalation or enzyme inhibition, as seen in dihydropyrimidinones with IC₅₀ values < 400 µM .
  • Comparison with Fluorinated Analogs: The compound in (IC₅₀ = 1.9 µM) highlights the impact of fluorination on potency, suggesting that amino substitution could optimize selectivity over cytotoxicity.
Antimicrobial Activity
  • Thioxo-containing pyrimidines (e.g., ) exhibit broad-spectrum antimicrobial activity, likely due to sulfur’s role in disrupting microbial enzymes .

Biological Activity

Methyl 5-amino-2-oxo-6-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (CAS #502184-50-1) is a complex organic compound belonging to the pyrimidine family. Its unique structure features a pyrimidine ring with an amino group and a thioxo moiety, which contribute to its biological activity. This article reviews the biological activities associated with this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC₆H₇N₃O₃S
Molecular Weight201.20 g/mol
IUPAC NameMethyl 5-amino-2-oxo-4-sulfanylidene-1H-pyrimidine-6-carboxylate
CAS Registry Number502184-50-1
SMILESCOC(=O)C1=C(C(=S)NC(=O)N1)N

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes. The thioxo group allows for interactions with thiol-containing proteins, potentially modulating redox balance and signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could protect cells from oxidative stress and related damage.
  • Anticancer Potential : Research indicates that derivatives of pyrimidine compounds often demonstrate anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth.

Antioxidant Activity

A study evaluated the antioxidant potential of various pyrimidine derivatives, including this compound. The results indicated that this compound exhibited significant free radical scavenging activity, contributing to its potential therapeutic applications in oxidative stress-related diseases .

Anticancer Activity

Several studies have explored the anticancer properties of compounds related to this compound:

  • Cell Proliferation Inhibition : In vitro assays showed that the compound inhibited cell proliferation in various cancer cell lines. For instance, it demonstrated cytotoxic effects against human hepatocarcinoma cell lines (SMMC-7721 and HepG2), leading to apoptosis through mitochondrial dysfunction.
  • Mechanisms of Action : The compound's ability to induce apoptosis was linked to increased reactive oxygen species (ROS) levels and decreased mitochondrial membrane potential in treated cells.
  • Comparison with Standard Drugs : When compared with standard chemotherapeutic agents, methyl 5-amino-2-oxo-6-thioxo compounds showed enhanced efficacy and lower cytotoxicity towards normal cells .

Case Study 1: Synthesis and Evaluation

A recent synthesis study reported the preparation of methyl 5-amino derivatives and evaluated their biological activities. The synthesized compounds were tested for their ability to inhibit topoisomerase enzymes—critical targets in cancer therapy—showing promising results as potential anticancer agents .

Case Study 2: Structure–Activity Relationship (SAR)

Research focused on understanding the structure–activity relationship (SAR) of pyrimidine derivatives highlighted that modifications at the thioxo position significantly impacted biological activity. This information is crucial for optimizing future drug development based on this scaffold .

Q & A

Q. What synthetic methodologies are optimal for preparing Methyl 5-amino-2-oxo-6-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate?

The compound can be synthesized via a modified Biginelli reaction , a multicomponent condensation involving methyl aroylpyruvate, aromatic aldehydes, and thiourea derivatives. Sodium hydrogen sulfate is an effective catalyst for this reaction, yielding moderate to high product purity (60–78%) under reflux conditions in acetic acid/acetic anhydride mixtures . Key variables include reactant stoichiometry, catalyst concentration, and reaction time. Contradictions in yield optimization may arise from competing side reactions, such as thiourea oxidation or aldehyde self-condensation, necessitating controlled anhydrous conditions .

Q. How can the structural conformation of this compound be characterized using crystallography?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The pyrimidine ring typically adopts a flattened boat conformation , with deviations of 0.2–0.3 Å from planarity. Hydrogen bonding networks (e.g., C–H···O interactions) stabilize the crystal lattice, as observed in related pyrimidine derivatives . Refinement using SHELXL (via the SHELX suite) is recommended for handling high-resolution data, with attention to thermal displacement parameters and twinning corrections . For hydrates or solvates, monitor water molecule positioning to avoid misinterpretation of hydrogen-bonding patterns .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in synthesizing derivatives of this compound?

Regioselectivity in functionalization (e.g., at the 5-amino or 6-thioxo groups) is influenced by steric and electronic effects . For example, bulky substituents on the aldehyde component in Biginelli reactions direct substitution to the 4-position . Advanced techniques like microwave-assisted synthesis or ionic liquid solvents can enhance selectivity by accelerating kinetic pathways . Contradictions in regiochemical outcomes may arise from competing tautomeric forms of intermediates, requiring NMR or computational analysis to resolve .

Q. How should researchers resolve contradictions in crystallographic data between polymorphs or solvates?

Discrepancies in unit cell parameters (e.g., monoclinic vs. orthorhombic systems) often stem from hydration state variations or solvent inclusion. For example, monohydrate forms exhibit distinct β angles (~95.9°) compared to anhydrous crystals . Use Hirshfeld surface analysis to quantify intermolecular interactions and validate hydrogen-bonding motifs. Cross-validate with spectroscopic data (e.g., IR for carbonyl stretches) to confirm structural assignments .

Q. What computational methods are suitable for studying the tautomerism of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model tautomeric equilibria between thione (C=S) and thiol (S–H) forms. Compare computed vibrational frequencies (e.g., ν(C=O) at ~1700 cm⁻¹) with experimental IR data to identify dominant tautomers . Molecular dynamics simulations further elucidate solvent effects on tautomer stability .

Q. How can biological activity screening be designed for this compound, given limited prior data?

Prioritize assays based on structural analogs. For instance, pyrimidine derivatives with amino and thioxo groups often exhibit enzyme inhibitory activity (e.g., thymidylate synthase) or antibacterial properties. Use in silico docking (e.g., AutoDock Vina) to predict binding affinities against target proteins like dihydrofolate reductase . Validate with in vitro MIC assays against Gram-positive pathogens (e.g., S. aureus) .

Methodological Considerations

Q. What analytical techniques are critical for verifying purity and tautomeric states?

  • HPLC-MS : Confirm molecular ion peaks ([M+H]⁺) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients.
  • ¹H/¹³C NMR : Monitor tautomerism via chemical shifts (e.g., δ ~10–12 ppm for thiol protons if present) .
  • FT-IR : Identify characteristic bands (e.g., ν(N–H) at 3300–3500 cm⁻¹, ν(C=O) at 1680–1720 cm⁻¹) .

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